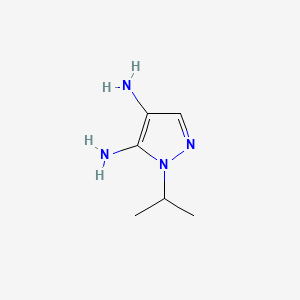

1-Isopropyl-1h-pyrazole-4,5-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

155601-16-4 |

|---|---|

Molecular Formula |

C6H12N4 |

Molecular Weight |

140.19 g/mol |

IUPAC Name |

2-propan-2-ylpyrazole-3,4-diamine |

InChI |

InChI=1S/C6H12N4/c1-4(2)10-6(8)5(7)3-9-10/h3-4H,7-8H2,1-2H3 |

InChI Key |

DAWNEUSXWHZHRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=C(C=N1)N)N |

Origin of Product |

United States |

N Alkylation of a Pyrazole Precursor:an Alternative Approach is the Direct Alkylation of an Existing Nh Pyrazole Ring.pharmaguideline.coma Pre Synthesized Pyrazole 4,5 Diamine or a Protected Precursor Can Be Treated with an Isopropylating Agent, Such As 2 Bromopropane or 2 Iodopropane, Typically in the Presence of a Base.

Derivatization Strategies for 1-Isopropyl-1H-Pyrazole-4,5-Diamine Precursors

The synthesis of this compound often proceeds through the derivatization of appropriately substituted pyrazole (B372694) precursors. A common strategy involves the use of a 4-nitropyrazole intermediate, which can be subsequently reduced to the corresponding 4-amino derivative.

One synthetic route begins with the nitration of pyrazole to yield 4-nitropyrazole. This precursor can then be N-alkylated to introduce the isopropyl group at the 1-position. The alkylation can be achieved using isopropyl halides or other isopropylating agents. Subsequent reduction of the nitro group, typically through catalytic hydrogenation, affords the 1-isopropyl-4-aminopyrazole. The introduction of the second amino group at the 5-position can be accomplished through various methods, including amination of a suitable precursor.

An alternative approach involves the construction of the pyrazole ring from acyclic precursors, which allows for the introduction of the desired substituents at an early stage. For instance, the condensation of β-ketonitriles with isopropylhydrazine is a versatile method for the synthesis of 5-amino-1-isopropylpyrazoles. The β-ketonitrile itself can be derivatized to introduce various substituents on what will become the pyrazole ring.

Furthermore, derivatization can be performed on a pre-formed 1-isopropyl-1H-pyrazol-5-amine. The 4-position of this precursor can be functionalized through electrophilic substitution reactions, such as nitrosation followed by reduction, to introduce the second amino group.

The following table summarizes key precursors and their derivatization reactions leading to this compound.

| Precursor | Derivatization Step | Reagents and Conditions | Resulting Intermediate |

| 4-Nitro-1H-pyrazole | N-Isopropylation | Isopropyl bromide, base | 1-Isopropyl-4-nitro-1H-pyrazole |

| 1-Isopropyl-4-nitro-1H-pyrazole | Nitro group reduction | H₂, Pd/C | 1-Isopropyl-1H-pyrazol-4-amine |

| β-Ketonitrile | Cyclocondensation | Isopropylhydrazine | 5-Amino-1-isopropyl-1H-pyrazole |

| 1-Isopropyl-1H-pyrazol-5-amine | Nitrosation | NaNO₂, HCl | 5-Amino-1-isopropyl-4-nitroso-1H-pyrazole |

| 5-Amino-1-isopropyl-4-nitroso-1H-pyrazole | Reduction | e.g., Sodium dithionite | This compound |

These strategies highlight the flexibility in the synthesis of the target compound, allowing for the modification of precursors at various stages to achieve the desired substitution pattern.

Green Chemistry and Sustainable Approaches in Pyrazole-4,5-Diamine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazole derivatives to minimize environmental impact and enhance sustainability. nih.gov These approaches focus on the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. nih.gov

Alternative Energy Sources:

Microwave irradiation and ultrasound assistance have emerged as powerful tools in pyrazole synthesis. rsc.orgbenthamdirect.com These techniques can significantly reduce reaction times, increase product yields, and often lead to cleaner reactions with fewer byproducts compared to conventional heating methods. rsc.orgbenthamdirect.com For instance, microwave-assisted synthesis of pyrazoles has been shown to be highly efficient, with some reactions being completed in minutes rather than hours. dergipark.org.trmdpi.com Ultrasound irradiation can also enhance reaction rates and is particularly useful for processes that require milder conditions. asianpubs.orgnih.gov

Green Solvents and Catalysts:

The use of green solvents is a cornerstone of sustainable chemistry. Water, ethanol (B145695), and glycerol (B35011) are increasingly being used as reaction media for pyrazole synthesis, replacing hazardous organic solvents. researchgate.net Ionic liquids are also being explored as environmentally friendly alternatives due to their low vapor pressure and potential for recyclability. researchgate.netrsc.org

The following table provides an overview of green chemistry approaches applicable to the synthesis of pyrazole-4,5-diamines and their analogues.

| Green Chemistry Approach | Examples | Advantages |

| Energy Sources | Microwave Irradiation gsconlinepress.commdpi.comshd-pub.org.rsnih.gov, Ultrasound benthamdirect.comasianpubs.org | Reduced reaction times, increased yields, cleaner reactions. rsc.org |

| Solvents | Water, Ethanol, Glycerol researchgate.net, Ionic Liquids researchgate.netrsc.org | Reduced toxicity and environmental impact, potential for biodegradability. |

| Catalysts | Amberlyst-70 researchgate.nettandfonline.com, SnO–CeO₂ Nanocomposites springerprofessional.de, Carboxymethyl Cellulose tandfonline.com | Recyclability, reduced waste, improved atom economy. |

The adoption of these green and sustainable methodologies in the synthesis of this compound and its analogs is crucial for the development of more environmentally responsible chemical processes. nih.gov

Chemical Transformations and Reactivity of 1 Isopropyl 1h Pyrazole 4,5 Diamine Derivatives

Reactions at the Primary Amine Functionalities (C-4 and C-5 positions)

The presence of two adjacent primary amine groups on the pyrazole (B372694) ring in 1-isopropyl-1H-pyrazole-4,5-diamine provides a rich platform for a multitude of chemical reactions. These functionalities can undergo reactions typical of primary amines, such as acylation, alkylation, and condensation, often with the potential for subsequent cyclization to form novel heterocyclic structures.

Acylation and Alkylation Reactions of Diamine Moieties

The primary amine groups at the C-4 and C-5 positions of this compound can be readily acylated and alkylated. Acylation is typically achieved using acylating agents like acid chlorides or anhydrides in the presence of a base. These reactions can proceed in a stepwise manner, allowing for the potential synthesis of mono- or di-acylated products depending on the stoichiometry of the reactants. The resulting amides are often stable compounds and can serve as intermediates for further functionalization.

Alkylation of the diamine moieties can be accomplished using various alkylating agents, such as alkyl halides. Similar to acylation, the degree of alkylation can be controlled to yield mono- or di-alkylated products. These reactions expand the structural diversity of derivatives obtainable from the parent diamine.

| Reaction Type | Reagent Example | Product Type | Potential Conditions |

| Acylation | Acetyl chloride | Mono- or Di-acetamide | Pyridine (B92270), room temperature |

| Acylation | Benzoyl chloride | Mono- or Di-benzamide | Triethylamine, DCM, 0 °C to rt |

| Alkylation | Methyl iodide | Mono- or Di-methylamino | K2CO3, Acetone, reflux |

| Alkylation | Benzyl bromide | Mono- or Di-benzylamino | NaH, DMF, 0 °C to rt |

Condensation and Cyclocondensation Reactions

The diamine functionality of this compound is particularly well-suited for condensation and cyclocondensation reactions with dicarbonyl compounds or their equivalents. These reactions are fundamental in the construction of fused heterocyclic systems. For instance, reaction with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or diacetyl, can lead to the formation of pyrazino[2,3-c]pyrazole derivatives. Similarly, condensation with 1,3-dicarbonyl compounds like acetylacetone (B45752) or malonic esters can yield pyrimido[4,5-c]pyrazole or related fused systems. beilstein-journals.org The regioselectivity of these reactions can often be controlled by the reaction conditions and the nature of the substituents on both the pyrazole and the dicarbonyl compound. organic-chemistry.org

Functionalization of the Pyrazole Ring System

Beyond the reactivity of the amine substituents, the pyrazole ring of this compound itself can be a target for further functionalization. This allows for the introduction of various substituents onto the heterocyclic core, thereby modulating the electronic properties and steric environment of the molecule.

Regioselective Substitutions on the Pyrazole Core

Electrophilic substitution reactions on the pyrazole ring are influenced by the directing effects of the existing substituents. The two amino groups at C-4 and C-5 are strongly activating and would direct incoming electrophiles. However, the position of substitution can be influenced by steric hindrance from the isopropyl group at the N-1 position. Halogenation, nitration, and sulfonation are common electrophilic substitution reactions that can be performed on pyrazole rings, though the specific conditions for this compound would need to be empirically determined. nih.gov The regioselectivity of these substitutions is a critical aspect, often leading to a specific isomer under controlled conditions. organic-chemistry.org

| Reaction Type | Reagent Example | Potential Product |

| Halogenation | N-Bromosuccinimide (NBS) | Bromo-substituted pyrazole |

| Nitration | Nitric acid/Sulfuric acid | Nitro-substituted pyrazole |

| Sulfonation | Fuming sulfuric acid | Pyrazolesulfonic acid |

Modifications for Conjugated Systems Development

The pyrazole-4,5-diamine scaffold can be utilized in the development of extended conjugated systems. This can be achieved through cross-coupling reactions, such as the Suzuki or Sonogashira couplings, on halogenated derivatives of the pyrazole core. nih.gov For example, a bromo-substituted this compound could be coupled with various boronic acids or terminal alkynes to introduce aryl, heteroaryl, or alkynyl groups. These modifications extend the π-system of the molecule, which is a key strategy in the design of organic materials with specific optical and electronic properties.

Construction of Fused Heterocyclic Systems Utilizing the Pyrazole-4,5-Diamine Scaffold

One of the most significant applications of this compound in synthetic chemistry is its use as a building block for the construction of fused heterocyclic systems. beilstein-journals.org The vicinal diamine functionality provides a versatile handle for annulation reactions, leading to the formation of bicyclic and polycyclic heteroaromatic compounds. acs.org

The reaction of this compound with various dielectrophiles is a common strategy to construct fused rings. For instance, reaction with α,β-unsaturated carbonyl compounds can lead to the formation of pyrazolo[4,5-b]pyridines. mdpi.com Similarly, condensation with dicarbonyl compounds or their synthetic equivalents can yield a variety of fused systems, including pyrazolo[3,4-b]pyrazines and pyrazolo[3,4-d]pyrimidines. beilstein-journals.org The specific fused system obtained depends on the nature of the dielectrophilic partner. The development of one-pot, multi-component reactions has further enhanced the efficiency of synthesizing complex fused heterocycles from simple pyrazole precursors. beilstein-journals.org

| Dielectrophile Example | Fused Heterocyclic System |

| 1,2-Diketone (e.g., Benzil) | Pyrazolo[3,4-b]pyrazine |

| 1,3-Diketone (e.g., Acetylacetone) | Pyrazolo[3,4-d]pyrimidine |

| α,β-Unsaturated ketone (e.g., Chalcone) | Pyrazolo[4,5-b]pyridine |

| Phosgene or equivalent | Pyrazolo[4,5-d]imidazol-2-one |

Synthesis of Pyrazolo[3,4-b]pyridines

The synthesis of the pyrazolo[3,4-b]pyridine scaffold frequently involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. This reaction, known as the Friedländer annulation, provides a direct route to this important heterocyclic system.

One common strategy involves the reaction of a 5-aminopyrazole with an α,β-unsaturated ketone. For instance, novel pyrazolo[3,4-b]pyridines have been synthesized through the cyclization of 5-amino-1-phenylpyrazole (B52862) with corresponding unsaturated ketones in the presence of a Lewis acid catalyst like zirconium tetrachloride (ZrCl₄). mdpi.com The reaction proceeds by the addition of the 5-amino group to the β-carbon of the unsaturated ketone, followed by intramolecular cyclization and dehydration to form the pyridine ring.

Another versatile method is the multicomponent reaction involving a 5-aminopyrazole, an aldehyde, and a compound with an active methylene (B1212753) group. beilstein-journals.org For example, the three-component reaction of 5-aminopyrazoles, isatin, and cyclic β-diketones in aqueous ethanol (B145695) with p-toluenesulfonic acid (p-TSA) as a catalyst yields pyrazolo[3,4-b]pyridine-spiroindolinone derivatives with high regioselectivity. beilstein-journals.org This approach avoids the formation of the isomeric pyrazolo[1,5-a]pyrimidine (B1248293). beilstein-journals.org

The reaction conditions for these syntheses can vary. While some reactions proceed under acidic or basic catalysis at elevated temperatures, others can be promoted by microwave irradiation, which often leads to shorter reaction times and improved yields. mdpi.com The choice of solvent can also be critical, with acetic acid, ethanol, and dimethylformamide (DMF) being commonly employed. mdpi.commdpi.com

| Reactants | Catalyst/Reagents | Conditions | Product | Reference |

| 5-Amino-1-phenyl-pyrazole, α,β-Unsaturated ketones | ZrCl₄ | EtOH/DMF, 95 °C, 16 h | 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines | mdpi.com |

| 5-Aminopyrazole, Isatin, Cyclic β-diketones | p-TSA | Aqueous ethanol | Pyrazolo[3,4-b]pyridine-spiroindolinone | beilstein-journals.org |

| 5-Aminopyrazole, Aldehydes, β-Ketonitriles | Triethylamine, then NaNO₂/AcOH | DMF, 90 °C, 16 h | Pyrazolo[3,4-b]pyridines | beilstein-journals.org |

| 5-Amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile, Benzoylacetone | - | - | Pyrazolo[3,4-b]pyridine derivative | nih.gov |

Synthesis of Pyrazolo[1,5-a]pyrimidines and Related Annulated Systems

The construction of the pyrazolo[1,5-a]pyrimidine ring system from this compound derivatives typically involves the reaction of the diamine with a 1,3-dielectrophilic species. The reaction generally proceeds via condensation of the N1-amino group and the C5-amino group of the pyrazole with the electrophilic centers.

A widely used method is the cyclocondensation reaction with β-ketoesters or β-diketones. nih.gov This one-step synthesis is efficient for generating a variety of substituted pyrazolo[1,5-a]pyrimidin-7(4H)-ones. nih.gov The reaction is often carried out by refluxing the reactants in a solvent like toluene (B28343) or acetic acid. nih.gov The regioselectivity of the cyclization can be influenced by the nature of the substituents on both the pyrazole and the dicarbonyl compound.

Three-component reactions also provide an efficient route to pyrazolo[1,5-a]pyrimidines. nih.gov The reaction of 3-amino-1H-pyrazoles with aldehydes and activated methylene compounds, such as malononitrile (B47326) or ethyl cyanoacetate, proceeds in a one-pot manner to afford the fused pyrimidine (B1678525) ring. nih.gov

Furthermore, the reaction of 5-aminopyrazoles with enaminones is a key strategy for synthesizing pyrazolo[1,5-a]pyrimidines. ekb.eg For example, refluxing 4-((4-fluorophenyl)diazenyl)-1H-pyrazole-3,5-diamine with various enaminones in glacial acetic acid yields the corresponding pyrazolo[1,5-a]pyrimidine derivatives in high yields. ekb.eg An interesting variation involves the potassium tert-butoxide-catalyzed condensation of 1,3,5-trisubstituted pentane-1,5-diones with 5-aminopyrazoles, which proceeds via a C-C bond cleavage to form the pyrazolo[1,5-a]pyrimidine core. beilstein-journals.org

| Reactants | Reagents/Catalyst | Conditions | Product | Reference |

| 5-Aminopyrazoles, β-Ketoesters | - | Toluene or AcOH, reflux | Pyrazolo[1,5-a]pyrimidin-7(4H)-ones | nih.gov |

| 3-Amino-1H-pyrazoles, Aldehydes, Malononitrile/Ethyl cyanoacetate | - | One-pot | Pyrazolo[1,5-a]pyrimidines | nih.gov |

| 4-((4-Fluorophenyl)diazenyl)-1H-pyrazole-3,5-diamine, Enaminones | Glacial acetic acid | Reflux, 7 h | 5-Substituted pyrazolo[1,5-a]pyrimidines | ekb.eg |

| 5-Aminopyrazoles, 1,3,5-Trisubstituted pentane-1,5-diones | KOt-Bu | Ethanol | Substituted pyrazolo[1,5-a]pyrimidines | beilstein-journals.org |

Formation of Other Polycyclic Architectures

The versatile reactivity of the diamino pyrazole core allows for its incorporation into more complex, multi-ring systems beyond the common pyrazolopyridines and pyrazolopyrimidines. These reactions often involve sequential cyclizations or reactions with polyfunctional reagents.

For instance, the reaction of 5-amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile, a derivative of the core structure, with thiourea (B124793) leads to a 3,4-diaminopyrazolo[3,4-d]pyrimidine. This intermediate can then be treated with benzoyl chloride to undergo further cyclization, yielding a polyfused pyrazolo[5,4,3-kl]pyrimido[4,3-d]pyrimidine system. nih.gov

Another example involves the reaction of the same pyrazole derivative with hydrazine (B178648) hydrate (B1144303) to form a hydrazino derivative. This intermediate can then react with reagents like sodium pyruvate (B1213749) to afford other complex polyfused heterocycles. nih.gov Furthermore, the reaction of a triazinylpyrazole derivative with hydrazine hydrate can lead to the formation of a dipyrazolo[1,5-a:3',4'-d]pyrimidine system, which can be further elaborated into even larger tetraheterocyclic compounds upon treatment with methyl anthranilate. nih.gov

The synthesis of these intricate polycyclic architectures often relies on a stepwise approach, where the pyrazole ring serves as a scaffold upon which additional rings are fused. The specific reaction pathways and the resulting structures are highly dependent on the nature of the substituents on the pyrazole ring and the choice of cyclizing agents. Dehydrogenative annulation is another powerful strategy for constructing polycyclic aromatic hydrocarbons and their heterocyclic analogues, although specific examples starting directly from this compound are less commonly reported. acs.org

| Starting Material | Reagents | Intermediate/Product | Final Polycyclic System | Reference |

| 5-Amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile | 1. Thiourea 2. Benzoyl chloride | 3,4-Diaminopyrazolo[3,4-d]pyrimidine | Pyrazolo[5,4,3-kl]pyrimido[4,3-d]pyrimidine | nih.gov |

| 5-Amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile | 1. Hydrazine hydrate 2. Sodium pyruvate | Hydrazino derivative | Polyfused heterocycle | nih.gov |

| Triazinylpyrazole derivative | 1. Hydrazine hydrate 2. Methyl anthranilate | Dipyrazolo[1,5-a:3',4'-d]pyrimidine | Tetraheterocyclic compound | nih.gov |

Advanced Spectroscopic and Structural Characterization of 1 Isopropyl 1h Pyrazole 4,5 Diamine and Its Synthetic Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ¹⁵N)

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. For 1-Isopropyl-1H-pyrazole-4,5-diamine, ¹H, ¹³C, and ¹⁵N NMR would provide unambiguous evidence for its constitution.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the isopropyl group and the pyrazole (B372694) ring proton. The isopropyl group should present as a septet for the single CH proton and a doublet for the six equivalent methyl (CH₃) protons, a characteristic pattern confirming its presence. The chemical shift of the pyrazole ring C3-H proton would appear as a singlet. The protons of the two amino (-NH₂) groups at the C4 and C5 positions would likely appear as broad singlets, and their chemical shifts could be concentration and solvent-dependent. Data from a precursor, 1-isopropyl-3-nitro-1H-pyrazole, shows the isopropyl methine proton at approximately δ 4.6 ppm and the methyl protons at δ 1.58 ppm. nih.gov

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H data by identifying all unique carbon environments. The spectrum should display six distinct signals corresponding to the three pyrazole ring carbons, the two unique carbons of the isopropyl group (methine and methyl), and the carbon bearing the amino groups. The chemical shifts provide insight into the electronic environment of each carbon. For instance, the C4 and C5 carbons bonded to the amino groups are expected to be significantly shielded compared to the other ring carbons. In the precursor 1-isopropyl-3-nitro-1H-pyrazole, the isopropyl carbons appear at δ 56.0 (CH) and δ 22.6 (CH₃). nih.gov

¹⁵N NMR: ¹⁵N NMR, while less common due to lower sensitivity, offers direct insight into the nitrogen environments. Four distinct nitrogen signals would be expected: one for each of the pyrazole ring nitrogens (N1 and N2) and one for each of the exocyclic amino groups (-NH₂). The chemical shifts would differentiate the pyrrole-like N1, the pyridine-like N2, and the two amine nitrogens, confirming the substitution pattern on the heterocyclic ring. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound based on Analog Data Note: Data is predictive and based on analysis of similar structures and precursors like 1-isopropyl-3-nitro-1H-pyrazole. nih.gov

| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

| Pyrazole C3-H | ~7.5 | Singlet (s) | ~130-135 |

| Pyrazole C4-NH₂ | ~4.0-5.0 | Broad Singlet (br s) | ~140-145 |

| Pyrazole C5-NH₂ | ~5.0-6.0 | Broad Singlet (br s) | ~145-150 |

| Isopropyl CH | ~4.5-4.7 | Septet (sept) | ~55-60 |

| Isopropyl CH₃ | ~1.5 | Doublet (d) | ~20-25 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (molecular formula C₆H₁₂N₄), HRMS analysis using a soft ionization technique like Electrospray Ionization (ESI) would be performed. The technique would detect the protonated molecule, [M+H]⁺. The measured mass-to-charge ratio (m/z) would be compared to the calculated theoretical mass to confirm the molecular formula with high precision (typically within 5 ppm). This confirmation is critical for verifying the identity of the synthesized compound. For related aminopyrazoles, HRMS has been successfully used to confirm their elemental composition. nih.govsci-hub.st

Table 2: HRMS Data for this compound Note: The observed value is theoretical and would require experimental verification.

| Molecular Formula | Adduct | Calculated m/z | Observed m/z |

| C₆H₁₂N₄ | [M+H]⁺ | 141.1135 | Theoretical |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the two primary amine groups are expected to appear as distinct, somewhat broad bands in the 3200-3400 cm⁻¹ region. The C-H stretching vibrations of the isopropyl group will be visible in the 2850-3000 cm⁻¹ range. The pyrazole ring itself will contribute to a series of characteristic C=N and C=C stretching vibrations in the 1400-1650 cm⁻¹ fingerprint region. N-H bending vibrations are also expected around 1600 cm⁻¹. For a related analog, 4,5-Diamino-1-(2-hydroxyethyl)-1H-pyrazole sulfate, characteristic IR peaks were observed at 3100, 1670, and 1635 cm⁻¹. industrialchemicals.gov.au

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the N-H and O-H stretches that are strong in IR are often weak in Raman, the symmetric vibrations of the pyrazole ring and the C-C backbone of the isopropyl group would be expected to produce strong Raman signals. This makes the combination of IR and Raman spectroscopy a powerful tool for a complete vibrational analysis. acs.org

Table 3: Predicted Key IR Absorption Bands for this compound Note: Wavenumbers are based on typical functional group frequencies and data from related pyrazole compounds. industrialchemicals.gov.au

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Primary Amine (-NH₂) | 3200 - 3400 |

| C-H Stretch | Isopropyl (sp³) | 2850 - 3000 |

| N-H Bend | Primary Amine (-NH₂) | ~1600 - 1650 |

| C=N / C=C Stretch | Pyrazole Ring | ~1400 - 1620 |

| C-N Stretch | Aryl-Amine | ~1250 - 1350 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. The pyrazole ring, being aromatic, along with the electron-donating amino groups, constitutes a chromophore that absorbs light in the UV region. The spectrum of this compound is expected to show absorption maxima (λ_max) corresponding to π→π* and potentially n→π* transitions. The position and intensity of these bands are sensitive to the solvent polarity and pH due to the presence of the basic amino groups. General pyrazole systems show strong absorption below 250 nm. researchgate.net The amino substituents at the C4 and C5 positions are expected to cause a bathochromic (red) shift of the absorption bands compared to the unsubstituted pyrazole core.

X-ray Diffraction Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. It would also reveal the planarity of the pyrazole ring and the conformation of the isopropyl substituent relative to the ring. Furthermore, X-ray crystallography elucidates the intermolecular interactions, such as hydrogen bonding involving the amine groups and the pyrazole nitrogen atoms, which dictate the crystal packing arrangement. nih.govepo.org While no crystal structure for the title compound is currently available in public databases, the structures of numerous other substituted pyrazoles have been resolved, providing a strong basis for predicting its solid-state characteristics. researchgate.netindustrialchemicals.gov.aubldpharm.comnih.gov

Computational and Theoretical Chemistry Studies on 1 Isopropyl 1h Pyrazole 4,5 Diamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, molecular geometry, and reactivity of molecules. derpharmachemica.comsci-hub.st For pyrazole (B372694) derivatives, DFT calculations, often using methods like B3LYP with various basis sets (e.g., 6-311++G(d,p)), provide a fundamental understanding of their properties. derpharmachemica.com

Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and stability. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting chemical reactivity; a smaller gap typically signifies a more reactive molecule. nih.govmdpi.com

For pyrazole derivatives, the HOMO-LUMO gap is a key indicator of their bioactivity. While specific HOMO-LUMO energy values for 1-Isopropyl-1H-pyrazole-4,5-diamine are not detailed in the available literature, studies on analogous pyrazole structures provide valuable insights. For instance, a smaller HOMO-LUMO gap in pyrazole derivatives is often correlated with higher reactivity and potential biological activity. nih.gov

Table 1: Frontier Molecular Orbital Properties of Related Pyrazole Derivatives

| Compound/Derivative Type | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|

| (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole | Not Specified | Not Specified | Not Specified | derpharmachemica.com |

| 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole derivatives | -0.21 to -0.20 | -0.11 to -0.09 | Not Specified | aablocks.com |

| Benzimidazole-thiadiazole hybrids (including pyrazole-like structures) | Not Specified | Not Specified | 3.417 (for most reactive compound) | nih.gov |

This table illustrates the range of HOMO-LUMO properties found in various pyrazole-containing compounds as specific data for this compound is not available.

Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.netacs.org It is instrumental in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for molecular interactions. In MEP maps, red areas typically denote regions of high electron density (negative potential), while blue areas indicate low electron density (positive potential). tandfonline.com

For a molecule like this compound, the MEP map would be expected to show negative potential around the nitrogen atoms of the pyrazole ring and the amino groups, making them likely sites for electrophilic attack and hydrogen bonding. The hydrogen atoms of the amino groups and the isopropyl group would exhibit positive potential. This information is crucial for understanding how the molecule might interact with biological receptors. researchgate.net

Vibrational Spectra Prediction and Interpretation

Theoretical vibrational analysis using DFT is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. derpharmachemica.comacs.org By calculating the harmonic vibrational frequencies, researchers can assign specific vibrational modes to the observed spectral bands. For pyrazole derivatives, theoretical calculations have shown good correlation with experimental data. derpharmachemica.com

For this compound, the predicted vibrational spectrum would feature characteristic bands for:

N-H stretching of the amino groups.

C-H stretching and bending of the isopropyl group and the pyrazole ring.

C-N stretching vibrations.

Pyrazole ring deformations and stretching modes, which are typically observed in specific regions of the IR spectrum. derpharmachemica.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and intermolecular interactions. frontiersin.orgnih.gov For a molecule with a flexible substituent like the isopropyl group in this compound, MD simulations can explore the different accessible conformations and their relative energies.

These simulations are particularly useful in the context of drug design to understand how a ligand interacts with its biological target. frontiersin.org MD studies on pyrazole derivatives have been used to assess the stability of ligand-protein complexes, revealing key hydrogen bonds and hydrophobic interactions that are maintained over the simulation time. frontiersin.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties. d-nb.infonih.gov These models are built using a set of known compounds and their measured activities, and they can then be used to predict the activity of new, untested molecules.

For pyrazole derivatives, 2D-QSAR studies have been conducted to understand the structural requirements for their activity as, for example, EGFR kinase inhibitors. nih.gov These studies have identified various molecular descriptors that influence the biological activity. While no specific QSAR or QSPR models for this compound have been reported in the searched literature, the general approach would involve calculating a range of descriptors for this molecule and using them in established models for pyrazoles to predict its potential activities.

In Silico Prediction of Biological Activity and Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govresearchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target and to understand the molecular basis of their interaction.

Numerous docking studies have been performed on pyrazole derivatives against various targets, including protein kinases, cyclooxygenases, and carbonic anhydrases. nih.govnih.govresearchgate.net These studies have shown that the pyrazole scaffold can form crucial hydrogen bonds and other interactions within the active sites of these enzymes.

A study on 5-aminopyrazole-4-carboxamide analogs, which are structurally similar to this compound, identified a potent and specific inhibitor of RET kinase. nih.gov This suggests that the 1-isopropyl-4,5-diaminopyrazole scaffold could also be a promising candidate for kinase inhibition. Docking studies of such compounds would likely show key hydrogen bonding interactions involving the amino groups at positions 4 and 5, and the pyrazole ring nitrogens, with the amino acid residues in the kinase active site.

Table 2: Examples of Molecular Docking Studies on Pyrazole Derivatives

| Pyrazole Derivative Class | Protein Target | Key Findings | Reference |

|---|---|---|---|

| 1H-Pyrazole derivatives | VEGFR-2, Aurora A, CDK2 | Potential inhibitors with good binding energies and inhibition constants. | nih.gov |

| 4,5-dihydro-1H-pyrazole-1-yl acetate (B1210297) derivatives | COX-2 | The pyrazole ring is important for interactions with the enzyme. | researchgate.net |

| Pyrazole-carboxamides with sulfonamide moiety | Carbonic Anhydrase (hCAI, hCAII) | Multiple binding poses identified with good interactions in the active site. | nih.gov |

These in silico approaches are invaluable for prioritizing compounds for synthesis and biological testing, thereby streamlining the drug discovery process.

Virtual Screening and Lead Optimization through Computational Approaches

In the absence of specific studies on this compound, it is not possible to provide detailed research findings or data tables as requested. The methodologies for virtual screening and lead optimization are well-established in computational chemistry and are extensively applied to the larger family of pyrazole-containing compounds in the pursuit of new therapeutic agents. These techniques are crucial for identifying and refining potential drug candidates by predicting their binding affinity to biological targets and their pharmacokinetic properties.

Generally, such studies would involve:

Virtual Screening: A computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process can be either structure-based, relying on the three-dimensional structure of the target, or ligand-based, using the properties of known active compounds.

Lead Optimization: Once initial "hit" compounds are identified through virtual screening or other means, computational methods are employed to modify their chemical structure to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. This iterative process involves techniques like molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations to guide the synthesis of more effective and safer drug candidates.

While these computational approaches are standard in modern drug discovery and have been successfully applied to numerous pyrazole derivatives, there is no evidence in the available scientific literature to suggest that this compound has been the subject of such focused research. Therefore, any detailed discussion or data presentation on its virtual screening and lead optimization would be speculative and not based on published scientific findings.

Further research and publication in peer-reviewed journals are necessary to elucidate the specific computational and theoretical characteristics of this compound.

Medicinal Chemistry Research Applications of the 1 Isopropyl 1h Pyrazole 4,5 Diamine Scaffold Excluding Clinical Human Trial Data

Role as a Privileged Scaffold in Contemporary Drug Discovery

The pyrazole (B372694) nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. sigmaaldrich.comnih.govmdpi.comscribd.comacs.org This designation is attributed to its ability to serve as a versatile framework for the design of ligands that can interact with a variety of biological targets with high affinity and specificity. sigmaaldrich.comnih.gov The metabolic stability of pyrazole derivatives is a key factor contributing to their prevalence in both approved drugs and novel compounds under investigation. sigmaaldrich.com The substitution of other five-membered heterocyclic rings with a pyrazole nucleus has been shown in preclinical studies to enhance the antibacterial spectrum of compounds. sigmaaldrich.com The pyrazole ring's structural and electronic properties, including its capacity for hydrogen bonding and π-π stacking interactions, make it an ideal building block in the design of enzyme inhibitors and other bioactive molecules. mdpi.com The 1-isopropyl-1H-pyrazole-4,5-diamine core, with its specific substitution pattern, offers multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects.

Development of Enzyme Inhibitors

The this compound scaffold has been instrumental in the development of a variety of enzyme inhibitors, targeting a range of kinases and other enzymes critical in disease pathways.

Protein Kinase Inhibitors

The pyrazole scaffold is a key component in numerous protein kinase inhibitors (PKIs) due to its ability to mimic the adenine (B156593) region of ATP and interact with the kinase hinge region. mdpi.comijpsdronline.com This has led to the investigation of this compound derivatives as inhibitors of several important protein kinases.

RET Kinase: Research has identified a novel and specific inhibitor of REarranged during Transfection (RET) kinase based on a 5-aminopyrazole-4-carboxamide scaffold, which was designed to improve the metabolic stability of the pyrazolopyrimidine scaffold. tiu.edu.iqnih.gov A derivative, 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide, has demonstrated high metabolic stability and potent inhibition of both wild-type RET (IC₅₀ = 44 nM) and the gatekeeper mutant RET V804M (IC₅₀ = 252 nM). tiu.edu.iqnih.gov This compound effectively suppressed the growth of cancer cells transformed with wild-type RET and its gatekeeper mutant. tiu.edu.iqnih.gov A global kinase profiling assay of 369 kinases showed that this compound exclusively inhibits RET, highlighting its exceptional selectivity. nih.gov

JAK (Janus Kinase): The Janus kinase (JAK) family of non-receptor tyrosine kinases are critical in cytokine signaling pathways, and their dysregulation is linked to various cancers and autoimmune diseases. nih.gov While direct studies on this compound as a JAK inhibitor are not extensively documented, the broader class of 4-amino-(1H)-pyrazole derivatives has yielded potent JAK inhibitors. nih.gov For instance, certain 4-amino-(1H)-pyrazole derivatives have shown low nanomolar IC₅₀ values against JAK1, JAK2, and JAK3. nih.gov The development of selective JAK1 inhibitors is a significant focus to improve efficacy and reduce adverse effects in treating immune-inflammatory diseases, with C-5 pyrazole-modified pyrrolopyrimidine derivatives showing promise. researchgate.net

Aurora Kinases: Aurora kinases are essential serine/threonine kinases that regulate mitosis, and their overexpression is implicated in various cancers. ibs.re.kr The pyrazole template has been identified as an important scaffold in designing both selective and pan-Aurora kinase inhibitors. ijpsdronline.com The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, found in the Aurora kinase inhibitor tozasertib, highlights the potential of pyrazole-based structures in this area. mdpi.com

MAPK (Mitogen-Activated Protein Kinase): The MAPK signaling pathway is crucial for cell proliferation and survival, and its aberrant activation is a hallmark of many cancers. Pyrazole urea-based compounds have been developed as potent inhibitors of p38 MAP kinase. researchgate.net

B-raf (B-Raf proto-oncogene, serine/threonine kinase): Mutations in the B-Raf kinase, particularly the V600E mutation, are prevalent in melanoma and other cancers. mdpi.com Novel classes of ATP-competitive B-Raf inhibitors based on a pyrazole scaffold have been described, exhibiting excellent cellular potency and selectivity. nih.gov Some of these inhibitors have been shown to inhibit downstream ERK phosphorylation in tumor xenograft models. nih.gov

CDK (Cyclin-Dependent Kinase): Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a major strategy in cancer therapy. nih.gov Pyrazolo[3,4-d]pyrimidine derivatives have shown potential as CDK inhibitors. mdpi.com Specifically, N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl) aniline-containing derivatives have demonstrated in vitro inhibitory properties against CDK2. tiu.edu.iq

| Kinase Target | Derivative/Scaffold | Key Findings |

| RET Kinase | 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide | Potent inhibitor of wild-type RET (IC₅₀ = 44 nM) and V804M mutant (IC₅₀ = 252 nM). Highly selective for RET over 368 other kinases. tiu.edu.iqnih.gov |

| JAK | 4-amino-(1H)-pyrazole derivatives | Derivatives show potent inhibition of JAK1, JAK2, and JAK3 in the low nanomolar range. nih.gov |

| Aurora Kinases | N-(1H-pyrazol-3-yl)pyrimidin-4-amine core | This core is found in the Aurora kinase inhibitor tozasertib, indicating the scaffold's potential. mdpi.com |

| MAPK | Pyrazolo-pyrimidine scaffold | Led to the identification of potent and selective inhibitors of p38α MAP kinase with in vivo efficacy. researchgate.net |

| B-raf | Pyrazole-based inhibitors | Novel ATP competitive inhibitors with excellent cellular potency and B-Raf selectivity. nih.gov |

| CDK | N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl) aniline (B41778) derivatives | In vitro inhibitory activity against CDK2 (IC₅₀ = 0.98 ± 0.06µM). tiu.edu.iq |

Inhibition of Other Enzymatic Targets

The versatility of the pyrazole scaffold extends beyond kinase inhibition to a variety of other enzymes implicated in different diseases.

DHFR (Dihydrofolate Reductase): Dihydrofolate reductase is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a target for antimicrobial and anticancer drugs. researchgate.net While specific studies on this compound as a DHFR inhibitor are limited, pyrazole-containing heterocyclic derivatives have been investigated as potential inhibitors of this enzyme. mdpi.com

DNA Gyrase: DNA gyrase is a topoisomerase essential for bacterial DNA replication, making it an attractive target for antibacterial agents. Thiazolo[5,4-b]pyridine analogues, which share structural similarities with fused pyrazole systems, have been found to exhibit DNA gyrase B inhibitory activity. mdpi.com

Alpha-glucosidase and Alpha-amylase: These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govnih.govajchem-a.comresearchgate.net Pyrazole derivatives have emerged as a promising scaffold for the development of α-glucosidase and α-amylase inhibitors. researchgate.netnih.govnih.gov Some tetra-substituted pyrazoles have demonstrated good inhibitory activity against α-amylase, with certain compounds showing lower IC₅₀ values than the standard drug acarbose. nih.gov Kinetic studies have revealed that some of these pyrazole analogues exhibit a mixed mode of inhibition for both α-amylase and α-glucosidase. nih.gov

Carbonic Anhydrase: Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. researchgate.net Inhibition of specific CA isoforms, such as CA IX and XII which are overexpressed in many tumors, is a promising approach for cancer therapy. researchgate.netarabjchem.org Pyrazole-dicarboxamide derivatives and other pyrazole-containing sulfonamides have been shown to be potent inhibitors of human CA isoforms I and II. researchgate.net

| Enzyme Target | Derivative/Scaffold | Key Findings |

| DHFR | Pyrazole-containing heterocycles | Investigated as potential inhibitors, though specific data on the title compound is sparse. mdpi.com |

| DNA Gyrase | Thiazolo[5,4-b]pyridine analogues | Structural relatives of fused pyrazoles show DNA gyrase B inhibition. mdpi.com |

| α-glucosidase/α-amylase | Tetra-substituted pyrazoles | Good inhibitory activity against α-amylase, with some compounds outperforming acarbose. Mixed-mode inhibition observed. researchgate.netnih.govnih.gov |

| Carbonic Anhydrase | Pyrazole-dicarboxamides and sulfonamides | Potent inhibition of human CA isoforms I and II. researchgate.net |

Antimicrobial and Antitubercular Agents Research

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. The pyrazole scaffold has demonstrated significant potential in this area.

Derivatives of pyrazole-3,5-diamine have been synthesized and evaluated for their antimycobacterial activity. A series of (E)-4-((4-substitutedphenyl)diazenyl)-1H-pyrazole-3,5-diamine derivatives showed promising activity against Mycobacterium tuberculosis H37Rv strains. Molecular docking studies of these compounds revealed excellent docking scores and hydrogen bonding interactions within the active sites of key mycobacterial enzymes. Furthermore, other substituted pyrazoline derivatives have also been found to be active against INH-resistant Mycobacterium tuberculosis. nih.gov

In addition to antitubercular activity, pyrazole derivatives have shown broader antimicrobial properties. ibs.re.kr Mono- and bis-pyrazole derivatives have been evaluated for their in vitro antimicrobial and antifungal activity, with some compounds demonstrating potent activity against various bacterial and fungal strains. ijpsdronline.com

| Activity | Derivative/Scaffold | Key Findings |

| Antitubercular | (E)-4-((4-substitutedphenyl)diazenyl)-1H-pyrazole-3,5-diamine derivatives | Showed excellent activity against Mycobacterium tuberculosis H37Rv. |

| Antimicrobial | Mono- and bis-pyrazole derivatives | Demonstrated potent activity against various bacterial and fungal strains. ijpsdronline.com |

Anticancer Activity in Pre-clinical and In Vitro Models

The this compound scaffold and its derivatives have been extensively investigated for their potential as anticancer agents, targeting various hallmarks of cancer.

The previously mentioned RET kinase inhibitor, 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide, effectively suppresses the growth of thyroid cancer cells harboring RET mutations. tiu.edu.iqnih.gov This highlights the direct application of a derivative of the title compound in oncology research.

Numerous other pyrazole derivatives have demonstrated significant cytotoxic effects against a wide range of human cancer cell lines in vitro. tiu.edu.iqmdpi.comnih.gov These compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. mdpi.comnih.gov For example, pyrazolo[3,4-d]pyrimidine derivatives have shown potent anti-proliferative activities against A549 and HCT-116 cancer cells. nih.gov Some of these compounds were found to be potent inhibitors of both wild-type and mutant EGFR. nih.gov Other pyrazole derivatives have shown inhibitory activity against cancer cell lines such as MCF-7 (breast), HepG2 (liver), and A549 (lung). mdpi.comnih.gov

| Cancer Model | Derivative/Scaffold | Key Findings |

| Thyroid Cancer | 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide | Suppresses growth of cancer cells with RET mutations. tiu.edu.iqnih.gov |

| Various Cancer Cell Lines | Pyrazolo[3,4-d]pyrimidine derivatives | Potent anti-proliferative activity against A549 and HCT-116 cells; EGFR inhibition. nih.gov |

| Various Cancer Cell Lines | General pyrazole derivatives | Cytotoxic effects, induction of apoptosis, and cell cycle arrest in cell lines including MCF-7, HepG2, and A549. mdpi.comnih.gov |

Antioxidant Properties and Mechanisms

Oxidative stress is implicated in the pathophysiology of numerous diseases. Pyrazole derivatives have been recognized for their antioxidant properties. ijpsdronline.comnih.govmdpi.comnih.gov

In vitro studies have demonstrated the free radical scavenging potential of various pyrazole derivatives using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) methods. ijpsdronline.commdpi.com Some synthesized mono- and bis-pyrazole derivatives have shown significant antioxidant potency, with their reducing ability and radical scavenging activity increasing with concentration. ijpsdronline.commdpi.com For instance, certain pyrazole derivatives have exhibited free radical scavenging activity comparable to the standard antioxidant butylated hydroxytoluene (BHT). mdpi.com The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.

| Antioxidant Assay | Derivative/Scaffold | Key Findings |

| DPPH & FRAP | Mono- and bis-pyrazole derivatives | Significant free radical scavenging and ferric reducing power, comparable to standard antioxidants like BHT. ijpsdronline.commdpi.com |

Exploration in Additional Therapeutic Areas (e.g., Anti-inflammatory, Analgesic, Anti-anxiety)

The versatile pyrazole scaffold, including structures related to this compound, has been a subject of extensive research for therapeutic applications beyond its well-known roles. The inherent chemical properties of the pyrazole ring allow for diverse substitutions, leading to compounds with a wide range of biological activities. frontiersin.org Researchers have explored these derivatives for their potential as anti-inflammatory, analgesic, and anti-anxiety agents, yielding promising preclinical results. tsijournals.comresearchgate.net

Anti-inflammatory and Analgesic Activities

The pyrazole nucleus is a core component of established anti-inflammatory drugs like celecoxib (B62257) and lonazolac, which function primarily as cyclooxygenase-2 (COX-2) inhibitors. nih.govrjsocmed.com This has spurred further investigation into novel pyrazole derivatives for similar, and potentially improved, therapeutic effects.

Research into pyrazolo[3,4-d]pyrimidines, which can be synthesized from pyrazole-4,5-diamine precursors, has identified compounds with notable anti-inflammatory properties. ekb.eg For instance, a series of 4-pyrazolyl benzenesulfonamide (B165840) derivatives were synthesized and evaluated in carrageenan-induced rat paw edema models. nih.gov Several of these compounds, including 3c, 4b, 4c, 5c, 6b, and 7b , demonstrated anti-inflammatory activity comparable or superior to the standard drugs indomethacin (B1671933) and celecoxib. nih.gov Notably, compounds 6b and 7b also showed good selective inhibition of the COX-2 enzyme, a key target for reducing inflammation and pain. nih.gov

In another study, 1,3-diaryl pyrazole derivatives were investigated. Compound 7l from this series exhibited potent anti-inflammatory activity, with a 93.59% inhibition in a relevant assay, outperforming both ibuprofen (B1674241) and indomethacin. nih.gov Similarly, the fusion of thiophene (B33073) and pyrazole moieties has been explored to create potent agents. nih.gov A series of compounds prepared from 2-acetyl thiophene and substituted hydrazines (compounds 5a-5f and 6a-6f ) were tested for in-vivo analgesic and anti-inflammatory effects. Compounds 5e, 5f, and 6d proved to be potent analgesics, while the entire 5a-5f series showed significant anti-inflammatory action. nih.gov

The search for new analgesic agents has also focused on the pyrazole scaffold. nih.govmdpi.com One study reported that compound 316 exhibited significant analgesic and anti-inflammatory activities at a dose of 25 mg/kg in preclinical models. nih.govmdpi.com The antinociceptive effects of some pyrazole analogs have been linked to the activation of opioid receptors and the blockage of acid-sensing ion channels. frontiersin.org

| Compound | Therapeutic Area | Key Research Finding | Citation |

|---|---|---|---|

| Pyrazole-hydrazone derivative (Compound 12) | Anti-inflammatory | Showed higher COX-2 inhibitory activity (IC50 = 0.58 µM) compared to celecoxib. | tsijournals.com |

| 4-Pyrazolyl benzenesulfonamide derivatives (e.g., 6b, 7b) | Anti-inflammatory | Exhibited anti-inflammatory activity comparable to indomethacin and showed good selective COX-2 inhibition. | nih.gov |

| 1,3-Diaryl pyrazole derivative (7l) | Anti-inflammatory | Demonstrated 93.59% inhibition in an anti-inflammatory assay, more potent than ibuprofen. | nih.gov |

| Thiophene-fused pyrazoles (5e, 5f, 6d) | Analgesic | Proved to be potent analgesics in in-vivo testing. | nih.gov |

| Compound 316 | Analgesic, Anti-inflammatory | Showed significant analgesic and anti-inflammatory activity at a 25 mg/kg dose. | nih.govmdpi.com |

Anti-anxiety Activity

The exploration of pyrazole derivatives has extended to the central nervous system, with several compounds showing potential anxiolytic-like effects in preclinical models. researchgate.net Research on 4,5-dihydro-1H-pyrazole derivatives has provided a mechanistic approach for their anti-anxiety activity. researchgate.net Studies involving flumazenil, a benzodiazepine (B76468) receptor antagonist, suggest that the anxiolytic effects of some of these pyrazole compounds are mediated through the GABA(A)-benzodiazepine receptor complex. researchgate.net

A notable example is the compound 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032) . nih.gov In pharmacological screening using elevated plus maze and light-dark box tests, LQFM032 demonstrated significant anxiolytic-like activity. nih.gov The compound increased the number of entries and the time spent in the open arms of the maze and the light area of the box. nih.gov These effects were antagonized by flumazenil, indicating involvement of the benzodiazepine pathway. nih.gov Furthermore, the anxiolytic-like activity was also blocked by mecamylamine, suggesting an additional role for the nicotinic pathway in its mechanism of action. nih.gov Importantly, LQFM032 did not appear to alter mnemonic activity in the models tested. nih.gov

| Compound | Therapeutic Area | Key Research Finding | Citation |

|---|---|---|---|

| 4,5-dihydro-1H-pyrazole derivatives | Anti-anxiety | Showed anxiolytic-like effects, which were reversed by the benzodiazepine receptor antagonist flumazenil. | researchgate.net |

| 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032) | Anti-anxiety | Exhibited anxiolytic-like activity mediated through both benzodiazepine and nicotinic pathways without altering mnemonic activity. | nih.gov |

Future Perspectives and Emerging Research Avenues for 1 Isopropyl 1h Pyrazole 4,5 Diamine

Advanced Synthetic Methodologies for Structural Diversity

The generation of diverse chemical libraries is fundamental to drug discovery. For the 1-isopropyl-1H-pyrazole-4,5-diamine core, moving beyond traditional synthetic routes towards more advanced and efficient methodologies is a key future direction. Modern strategies like one-pot multicomponent reactions, which allow for the construction of complex molecules in a single step, are highly applicable. researchgate.net For instance, pyrazole (B372694) synthesis has benefited from condensation reactions involving hydrazines and 1,3-dicarbonyl compounds, a process that can be catalyzed by acids or bases to control regioselectivity. mdpi.com

Future work could focus on applying catalyst-free condensation reactions or developing novel domino reactions to introduce a wide array of substituents onto the pyrazole core and its amino groups. researchgate.netnih.gov The synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazole precursors demonstrates how the diamine functionality can be used as a handle for further cyclization and scaffold diversification. ekb.eg Such advanced methods promise to rapidly generate libraries of analogs with varied steric and electronic properties, essential for probing structure-activity relationships (SAR).

Table 1: Comparison of Synthetic Methodologies for Pyrazole Analog Generation

| Methodology | Description | Potential Advantages for Structural Diversity | Relevant Findings |

|---|---|---|---|

| Classical Synthesis | Stepwise formation of the pyrazole ring followed by functional group interconversion. | Reliable and well-established routes. | Synthesis of pyrazolo[3,4-d]pyrimidines often starts with pre-formed aminopyrazole carbonitriles. ekb.eg |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single operation to form a product containing portions of all reactants. | High atom economy, operational simplicity, rapid access to complex structures. | Development of one-pot domino reactions for pyrazole synthesis has been reported. researchgate.net |

| Flow Chemistry | Chemical reactions are run in a continuously flowing stream rather than in a batch. | Enhanced safety for hazardous reactions, improved reproducibility, and ease of scalability. | A hazardous diazotization step in a diaminopyrazole synthesis was safely transformed using flow chemistry. researchgate.net |

| Catalyst-Free Synthesis | Reactions proceed under mild conditions without the need for a catalyst. | Environmentally friendly, reduced cost, and simplified purification. | Eco-friendly methods for synthesizing pyrazole derivatives include catalyst-free condensation reactions in ethanol (B145695). nih.govmdpi.com |

Computational-Driven Design of Novel Analogs

Computational chemistry is an indispensable tool for accelerating the design of novel therapeutic agents. For this compound, in silico methods can guide the rational design of analogs with improved potency, selectivity, and pharmacokinetic profiles. Techniques such as molecular docking can predict how analogs bind to specific protein targets, helping to prioritize compounds for synthesis. mdpi.com

A particularly promising avenue is reverse-pharmacophore mapping, which can identify potential new biological targets for the scaffold by comparing its 3D chemical features against a database of known pharmacophores. mdpi.com Furthermore, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can be employed early in the design phase to flag molecules with potentially poor drug-like properties, saving significant time and resources. mdpi.com Density Functional Theory (DFT) calculations can also be used to understand the electronic structure of novel analogs, correlating their stability and reactivity with potential biological activity. mdpi.com

Table 2: Application of Computational Methods in Analog Design

| Computational Method | Objective | Potential Application for the Scaffold |

|---|---|---|

| Molecular Docking | Predict the preferred orientation of a ligand within a protein's active site. | Design analogs with enhanced binding affinity to specific kinases or other enzymes. |

| Reverse-Pharmacophore Mapping | Identify potential biological targets for a given molecule. | Discover novel therapeutic applications for the this compound scaffold. mdpi.com |

| ADMET Prediction | Forecast the pharmacokinetic and toxicity properties of a molecule. | Prioritize the synthesis of analogs with favorable drug-like profiles and low toxicity risk. mdpi.com |

| Density Functional Theory (DFT) | Analyze electronic structure, stability, and reactivity. | Correlate electronic properties of new analogs with their observed biological activity. mdpi.com |

Integration with High-Throughput Experimentation (HTE) for Accelerated Discovery

High-Throughput Experimentation (HTE) has revolutionized medicinal chemistry by enabling the rapid execution of thousands of experiments in parallel. acs.org Integrating HTE with the development of this compound analogs could dramatically accelerate the discovery of new lead compounds. HTE can be used for efficient route scouting, allowing for the rapid screening of numerous catalysts, solvents, and reaction conditions to optimize the synthesis of new derivatives. acs.org

Once synthetic routes are established, HTE can facilitate parallel synthesis, where arrays of building blocks are systematically combined with the core scaffold to generate large libraries of analogs in microscale quantities. acs.orgresearchgate.net These libraries can then be subjected to high-throughput screening (HTS) against biological targets to quickly identify initial "hits," as was done in the discovery of some LRRK2 inhibitors. acs.org This combination of HTE-driven synthesis and screening creates a powerful engine for navigating chemical space and accelerating the entire discovery-to-development pipeline. researchgate.net

Development of Multi-Target Directed Ligands and Polypharmacology Approaches

The traditional "one molecule, one target" paradigm in drug discovery is increasingly being complemented by polypharmacology, which involves designing single molecules that can modulate multiple targets. Such multi-target directed ligands (MTDLs) can offer superior efficacy or improved resistance profiles, particularly for complex diseases like cancer or neurodegenerative disorders. nih.gov

The this compound scaffold is an excellent starting point for designing MTDLs. The two distinct amino groups provide handles for introducing different pharmacophores, each designed to interact with a specific biological target. For example, one amine could be functionalized to target a specific kinase, while the other could be modified to inhibit a different enzyme or receptor involved in a complementary disease pathway. This approach has been explored with other heterocyclic scaffolds, such as indole (B1671886) derivatives, to create multifunctional agents. nih.gov The development of MTDLs based on this pyrazole core represents a sophisticated and promising future research direction.

Sustainable Synthesis and Application in Drug Discovery

The principles of green chemistry are becoming increasingly important in pharmaceutical development. Future research on this compound and its derivatives should prioritize the development of sustainable and environmentally friendly synthetic processes. This includes the use of greener solvents like water or ethanol, avoiding hazardous reagents, and designing reactions that run at lower temperatures and without the need for catalysts. mdpi.comnih.govmdpi.com

A significant advancement in this area is the use of flow chemistry, which can transform potentially hazardous batch processes into safer, more controlled, and scalable continuous operations. researchgate.net For example, a hazardous diazotization step in the synthesis of a related diaminopyrazole was successfully and safely scaled up using a flow chemistry approach. researchgate.net Adopting such green methodologies for the synthesis of this compound analogs would not only reduce the environmental impact but also improve the safety and efficiency of their production for potential drug discovery applications.

Table 3: Comparison of Conventional and Sustainable Synthetic Approaches

| Parameter | Conventional Approach | Sustainable (Green) Approach | Example from Literature |

|---|---|---|---|

| Solvent | Often uses chlorinated or aprotic polar solvents. | Prioritizes water, ethanol, or solvent-free conditions. | Pyrazole synthesis has been carried out using water as a solvent. mdpi.com |

| Catalyst | May use heavy metals or harsh acids/bases. | Aims for catalyst-free reactions or uses biocatalysts. | Eco-friendly synthesis of pyrazole derivatives via catalyst-free condensation has been demonstrated. nih.gov |

| Safety/Scalability | Batch processes can pose risks with hazardous intermediates. | Flow chemistry allows for safe handling of reactive species and easy scalability. | A large-scale synthesis of a diaminopyrazole was made safer by converting a key step to flow chemistry. researchgate.net |

| Energy Use | Often requires high temperatures for extended periods. | Utilizes moderate temperatures and shorter reaction times. | Mild reaction conditions (55-60 °C) were used for the synthesis of certain pyrazole derivatives. mdpi.com |

Exploration of Photophysical Properties and Material Science Applications

While the primary focus for pyrazole derivatives has been in medicine, their unique electronic properties also make them attractive candidates for materials science. The electron-rich pyrazole ring, combined with the donor capacity of the amino groups, suggests that the this compound scaffold could be a valuable building block for functional organic materials.

Future research could explore the synthesis of analogs functionalized with chromophores (light-absorbing groups) to create novel fluorescent dyes or sensors. The photophysical properties of such compounds could be tuned by altering the substituents on the pyrazole core. acs.org Pyrazole ligands have been successfully used to create fluorescent copper and platinum complexes, indicating that the scaffold can effectively coordinate with metals to generate materials with interesting optical and electronic properties. researchgate.netsemanticscholar.orgacs.org Attaching pyrene (B120774) or other polycyclic aromatic hydrocarbons to the pyrazole core is a known strategy for creating highly fluorescent materials, opening up potential applications in organic light-emitting diodes (OLEDs) or as probes in biological imaging. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.